molecular formula C9H10FN B3162643 2-(4-Fluorophenyl)cyclopropan-1-amine CAS No. 879396-75-5

2-(4-Fluorophenyl)cyclopropan-1-amine

Cat. No. B3162643
CAS RN: 879396-75-5
M. Wt: 151.18 g/mol
InChI Key: GTYFDGYGRFJTKJ-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)cyclopropan-1-amine” is a chemical compound with the molecular formula C9H11ClFN . It is also known as “1- (2-fluorophenyl)cyclopropan-1-amine hydrochloride” and "(1R,2S)-2- (4-Fluorophenyl)cyclopropanamine hydrochloride" .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H10FN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H . The molecular weight of the compound is 187.64 .


Physical And Chemical Properties Analysis

  • Molecular Weight: 187.64
  • Molecular Formula: C9H11ClFN
  • Storage Temperature: Room Temperature
  • Physical Form: Solid

Scientific Research Applications

Sigma Receptor Ligands

2-(4-Fluorophenyl)cyclopropan-1-amine and its stereoisomers are identified as novel sigma receptor ligands. Specifically, compounds substituted at the 4-position exhibit significant activity compared to their 3-substituted isomers. Trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine (19a) emerged as a potent σ1 receptor ligand, while cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine (20b) showed notable potency for the σ2 receptor (Schinor et al., 2020).

Antitumor Properties

Amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles, structurally related to this compound, display potent antitumor properties. These compounds are biotransformed by cytochrome P 450 1A1, leading to both active and inactive metabolites. Amino acid conjugation enhances water solubility and chemical stability, enabling effective drug delivery (Bradshaw et al., 2002).

Synthesis of 4-Quinolones

A catalyst-free synthetic approach for 4-quinolone derivatives involves a tandem amination/conjugated Michael addition sequence using 1-(2-fluorophenyl)prop-2-yn-1-one derivatives. This method provides a practical route to a diverse range of 4-quinolones, offering insights into the synthetic versatility of fluorophenyl compounds (Iaroshenko et al., 2012).

Antibacterial Activity

The synthesis of 2,2′-(1,4-phenylene)-bis-(3-aryl-2-substituted imino-4-aryl-3H-thiazole) derivatives, incorporating fluorophenyl components, demonstrated significant antibacterial activity against various bacterial strains. This highlights the potential of fluorophenyl compounds in developing new antibacterial agents (Shiran et al., 2015).

Anti-Influenza Virus Agents

Tricyclic compounds with a unique amine moiety, related to this compound, have been synthesized for anti-influenza virus applications. One such compound demonstrated potent anti-influenza A virus activity, suggesting the therapeutic potential of fluorophenyl compounds in antiviral treatments (Oka et al., 2001).

Crystal Structure and Antiproliferative Activity

The crystal structure of a compound closely related to this compound has been determined, exhibiting significant inhibitory activity against some cancer cell lines. This study underscores the role of fluorophenyl compounds in the development of anticancer agents (Lu et al., 2021).

Safety and Hazards

  • Hazard Statements: H302, H315, H319, H335
  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501
  • It is advised to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-(4-fluorophenyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-3-1-6(2-4-7)8-5-9(8)11/h1-4,8-9H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYFDGYGRFJTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a round flask was added [2-(4-fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester (350 mg) and 4N HCl in 1,4-dioxane (3 mL) for 2 hours. The reaction mixture was concentrated by rotavaping to obtain the crude product of 270 mg as white solid. LC-MS m/e 152 (MH+). The crude product was directly used for next step.
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)cyclopropan-1-amine
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2-(4-Fluorophenyl)cyclopropan-1-amine
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2-(4-Fluorophenyl)cyclopropan-1-amine
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Reactant of Route 6
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